N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound belongs to the pyrrolo[3,2,1-ij]quinoline sulfonamide class, characterized by a fused tricyclic core (pyrroloquinoline) linked to a sulfonamide group. Its unique structural features include:
- A sulfonamide moiety at the 8-position, which is critical for hydrogen bonding and target binding.
- A 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl substituent on the sulfonamide nitrogen, introducing hydrophobicity (via the dimethylfuran) and hydrogen-bonding capacity (via the hydroxyl group).
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-11-7-16(12(2)26-11)17(22)10-20-27(24,25)15-8-13-3-4-18(23)21-6-5-14(9-15)19(13)21/h7-9,17,20,22H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTWEKAQUSSPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity based on existing literature and research findings.
- Molecular Formula : C19H22N2O5S
- Molecular Weight : 390.45 g/mol
- CAS Number : 2309774-97-6
- IUPAC Name : N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
The compound's mechanism of action has not been extensively detailed in available literature; however, its structural features suggest potential interactions with biological targets such as enzymes or receptors involved in various metabolic pathways. The sulfonamide group may contribute to its biological activity by influencing the compound's solubility and reactivity.
Antimicrobial Activity
Research suggests that compounds similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-pyrrolidine derivatives exhibit significant antimicrobial properties. These compounds may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.
Anticancer Potential
Preliminary studies indicate that pyrroloquinoline derivatives have shown promising results in anticancer assays. For instance, related compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-oxo-pyrrolo[3,2,1-ij]quinoline derivatives could also possess similar properties.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrroloquinoline derivative A | Anticancer | 15 | |
| Pyrroloquinoline derivative B | Antimicrobial | 20 | |
| Pyrroloquinoline derivative C | Antiviral | 10 |
Study on Anticancer Activity
A study investigated the effects of pyrroloquinoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively. The study highlighted the structure–activity relationship (SAR) that could be leveraged to enhance potency and selectivity against cancer cells.
Antimicrobial Efficacy Assessment
Another study focused on evaluating the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the molecular structure significantly impacted the antimicrobial activity and spectrum of efficacy.
Comparison with Similar Compounds
The compound’s closest structural analog is 2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (Compound ID: G856-5651) . Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations:
- Substituent Differences: The target compound’s dimethylfuran-hydroxyethyl substituent introduces both lipophilic (dimethylfuran) and polar (hydroxyl) features, whereas G856-5651’s 4-phenoxyphenyl group is purely aromatic and hydrophobic. This may influence solubility and membrane permeability.
Comparison with Other Sulfonamide Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core Heterocycle: Imidazopyridine (vs. pyrroloquinoline in the target compound). Functional Groups: Nitro, cyano, and ester groups (vs. dimethylfuran and hydroxyl).
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Core Structure: Chromene-pyrazolopyrimidine (vs. pyrroloquinoline). Sulfonamide Position: Attached to a benzene ring (vs. fused tricyclic core). Molecular Weight: 589.1 g/mol (significantly higher than G856-5651).
Key Observations:
- Scaffold Diversity: The target compound’s pyrroloquinoline core distinguishes it from imidazopyridine () and chromene-pyrazolopyrimidine () derivatives, which may confer unique binding modes.
- Sulfonamide Role : In all cases, the sulfonamide group serves as a critical pharmacophore, likely interacting with enzymatic active sites or receptor pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
